

2-Bromo-5-(piperazin-1-YL)pyrazine chemical properties

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Compound of Interest

Compound Name: 2-Bromo-5-(piperazin-1-YL)pyrazine

Cat. No.: B1343168

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An In-depth Technical Guide to 2-Bromo-5-(piperazin-1-YL)pyrazine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **2-Bromo-5-(piperazin-1-YL)pyrazine**, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. This document details its physicochemical characteristics, outlines plausible experimental protocols, and discusses its potential reactivity and applications as a chemical intermediate.

Core Chemical Properties

2-Bromo-5-(piperazin-1-YL)pyrazine is a substituted pyrazine compound. The core structure consists of a pyrazine ring, which is an aromatic six-membered ring containing two nitrogen atoms at positions 1 and 4. This ring is substituted with a bromine atom at position 2 and a piperazine group at position 5.

Physicochemical Data

The key chemical and physical properties of **2-Bromo-5-(piperazin-1-YL)pyrazine** are summarized in the table below. These values are compiled from various chemical suppliers and predictive databases.

Property	Value	Source
CAS Number	446286-90-4	[1] [2]
Molecular Formula	C ₈ H ₁₁ BrN ₄	[1] [2]
Molecular Weight	243.108 g/mol	[2]
Appearance	Solid	[2]
Boiling Point	380.6 ± 42.0 °C (Predicted)	[1]
Density	1.515 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	8.22 ± 0.10 (Predicted)	[1]
Purity	≥95%	[2]
Storage Conditions	Store at 2–8 °C under inert gas (Nitrogen or Argon)	[1]

Synthesis and Purification

While specific literature detailing a single, optimized synthesis for this exact molecule is not readily available, a general and highly plausible synthetic route can be inferred from standard organic chemistry principles for heterocyclic compounds. The most common approach would be a nucleophilic aromatic substitution (SNAr) reaction.

Experimental Protocol: Synthesis

Reaction: The synthesis involves the reaction of a di-substituted pyrazine, such as 2,5-dibromopyrazine, with piperazine. The greater reactivity of one bromine atom or the use of stoichiometric control allows for a mono-substitution.

- Materials:
 - 2,5-Dibromopyrazine
 - Piperazine (2-4 equivalents)
 - A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

- A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K_2CO_3) (Optional, to scavenge HBr)
- Procedure:
 - In a round-bottom flask, dissolve 2,5-dibromopyrazine in the chosen solvent.
 - Add piperazine to the solution. An excess of piperazine is used to favor mono-substitution and to act as the base to neutralize the HBr byproduct.
 - The mixture is stirred at an elevated temperature (e.g., 80-120 °C) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
 - Upon completion, the reaction mixture is cooled to room temperature.
 - The mixture is diluted with water and extracted with an organic solvent like ethyl acetate.
 - The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

Experimental Protocol: Purification

The crude product can be purified using standard laboratory techniques.

- Method: Flash column chromatography is a suitable method for purification.
- Stationary Phase: Silica gel.
- Mobile Phase: A gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine (~1%) to prevent the product from streaking on the silica gel.
- Procedure:
 - The crude product is dissolved in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
 - The solution is loaded onto a silica gel column.

- The column is eluted with the chosen solvent system.
- Fractions are collected and analyzed by TLC.
- Fractions containing the pure product are combined and the solvent is removed under vacuum to yield purified **2-Bromo-5-(piperazin-1-YL)pyrazine**.

Structural Elucidation and Analysis

The identity and purity of the synthesized compound would be confirmed using a combination of spectroscopic methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazine ring and the piperazine ring. The pyrazine protons would appear as singlets or doublets in the aromatic region (typically δ 7.5-8.5 ppm). The piperazine protons would appear as two multiplets in the aliphatic region (typically δ 3.0-4.0 ppm), corresponding to the four protons adjacent to the pyrazine ring and the four protons adjacent to the secondary amine. A broad singlet for the N-H proton of the piperazine would also be present.
 - ^{13}C NMR: The carbon NMR would show distinct signals for the carbon atoms of the pyrazine and piperazine rings.
- Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The spectrum would show a molecular ion peak (M^+) and/or a protonated molecular peak ($[\text{M}+\text{H}]^+$) corresponding to the calculated molecular weight (243.11 g/mol). A characteristic isotopic pattern for bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) would be observed for the molecular ion peak.
- High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and water (often containing a modifier like trifluoroacetic acid or formic acid) would be suitable. Purity is determined by integrating the area of the product peak relative to the total peak area.

Reactivity and Further Applications

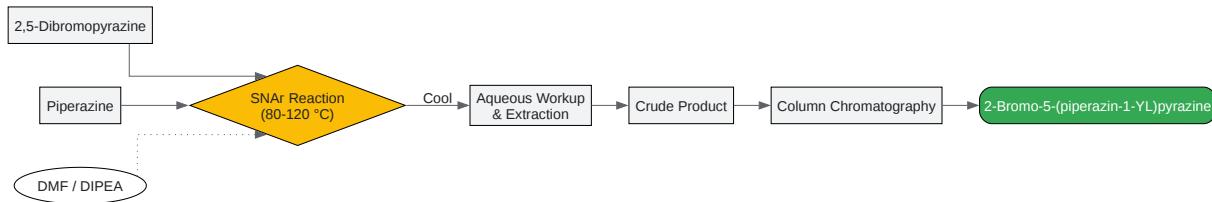
The structure of **2-Bromo-5-(piperazin-1-YL)pyrazine** contains two key reactive sites, making it a valuable building block in medicinal chemistry.

- Piperazine N-H group: The secondary amine on the piperazine ring is nucleophilic and can readily undergo a variety of reactions, including:
 - Acylation: Reaction with acyl chlorides or carboxylic acids to form amides.
 - Alkylation: Reaction with alkyl halides to introduce substituents.
 - Sulfenylation: Reaction with sulfonyl chlorides to form sulfonamides.
 - Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
- Bromo-Pyrazine Moiety: The bromine atom is on an electron-deficient pyrazine ring, making it susceptible to displacement via nucleophilic aromatic substitution or participation in metal-catalyzed cross-coupling reactions, such as:
 - Suzuki Coupling: Reaction with boronic acids.
 - Buchwald-Hartwig Amination: Reaction with amines.
 - Sonogashira Coupling: Reaction with terminal alkynes.

This dual reactivity allows for the synthesis of a diverse library of more complex molecules, where different functionalities can be introduced at either end of the molecule.

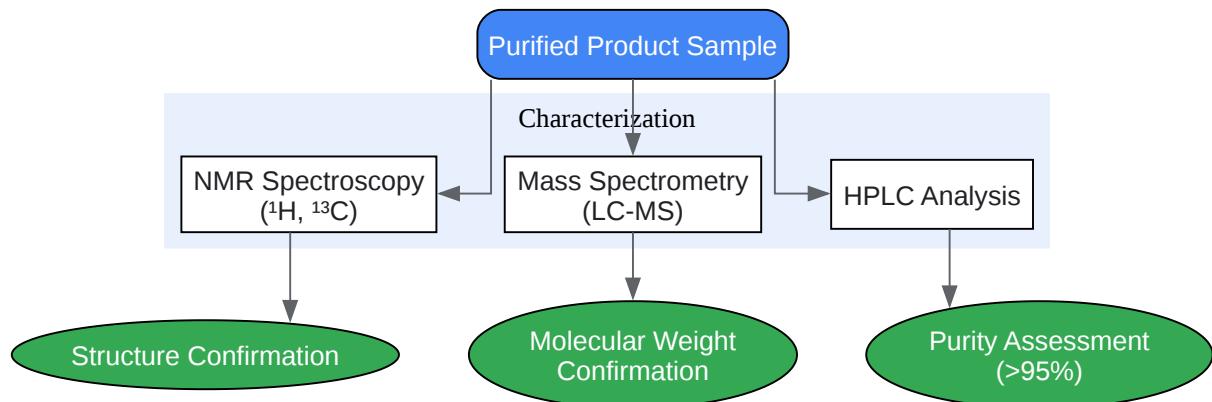
Visualized Workflows

The following diagrams illustrate the general workflows for the synthesis and analysis of **2-Bromo-5-(piperazin-1-YL)pyrazine**.



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Caption: General workflow for the synthesis of **2-Bromo-5-(piperazin-1-YL)pyrazine**.



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Caption: Standard analytical workflow for compound characterization and purity assessment.

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References

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- 2. 2-Bromo-5-(piperazin-1-yl)pyrazine | CymitQuimica [cymitquimica.com]
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